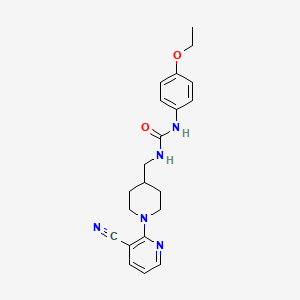
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a cyanopyridine moiety, and an ethoxyphenyl group, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It may act as an inhibitor of specific enzymes or receptors, modulating pathways related to cell proliferation, apoptosis, and inflammation. The precise mechanisms are still under investigation but are believed to involve:
- Inhibition of soluble epoxide hydrolase (sEH) : This enzyme plays a role in the metabolism of fatty acids and is implicated in pain and inflammation pathways .
- Modulation of neurotransmitter systems : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence mood and pain perception.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of urea derivatives similar to this compound. For instance:
- In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including renal carcinoma and endothelial cells. These studies indicated that the compounds could enhance inhibitory effects on tumor cells while overcoming multidrug resistance .
Pain Relief
Another area of interest is the analgesic properties associated with the compound. Research has shown that urea derivatives can reduce hyperalgesia in animal models, indicating their potential use in pain management therapies .
Study 1: Pharmacokinetic Evaluation
A study evaluated the pharmacokinetic parameters of related urea compounds in mice. The results showed substantial improvements in bioavailability and potency compared to previous analogs. For example, one derivative demonstrated a 1000-fold increase in potency over morphine in reducing pain responses .
Study 2: Antitumor Efficacy
In another investigation focusing on anticancer activity, a series of urea derivatives were synthesized and tested against Caki cancer cells. The findings revealed that certain modifications to the urea structure significantly enhanced anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer and analgesic effects | Inhibition of sEH |
| Related Urea Derivative | High cytotoxicity against cancer cells | Modulation of apoptotic pathways |
| Morphine | Analgesic | Opioid receptor agonism |
Propriétés
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-2-28-19-7-5-18(6-8-19)25-21(27)24-15-16-9-12-26(13-10-16)20-17(14-22)4-3-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXXUVSFLDOGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














